Cas no 2138535-05-2 (2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine)

2-(Methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine is a specialized amine derivative featuring a 1,2,4-oxadiazole core and trifluoroethyl functionality. Its structural complexity offers unique reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the oxadiazole ring enhances metabolic stability, while the trifluoroethyl group contributes to lipophilicity and bioactivity. The compound’s modular design allows for further functionalization, enabling applications in drug discovery and material science. Its well-defined synthesis and purity ensure reproducibility in experimental settings. This compound is particularly suited for studies requiring tailored amine-based intermediates with enhanced steric and electronic properties.
2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine structure
2138535-05-2 structure
Product Name:2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine
CAS No:2138535-05-2
MF:C11H19F3N4O
MW:280.289972543716
CID:6452318
PubChem ID:165863455
Update Time:2025-10-30

2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine
    • EN300-1179213
    • [2-(methylamino)ethyl]({[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl})(2,2,2-trifluoroethyl)amine
    • 2138535-05-2
    • Inchi: 1S/C11H19F3N4O/c1-8(2)10-16-9(19-17-10)6-18(5-4-15-3)7-11(12,13)14/h8,15H,4-7H2,1-3H3
    • InChI Key: IZZGWJKLSZPWNR-UHFFFAOYSA-N
    • SMILES: FC(CN(CC1=NC(C(C)C)=NO1)CCNC)(F)F

Computed Properties

  • Exact Mass: 280.15109573g/mol
  • Monoisotopic Mass: 280.15109573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.2Ų

2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine Pricemore >>

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Additional information on 2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine

Comprehensive Analysis of 2-(Methylamino)ethyl({3-(Propan-2-yl)-1,2,4-Oxadiazol-5-ylmethyl})(2,2,2-Trifluoroethyl)amine (CAS No. 2138535-05-2)

The compound 2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine (CAS No. 2138535-05-2) is a highly specialized chemical entity with a unique molecular structure. Its oxadiazole core and trifluoroethyl moiety make it a subject of interest in pharmaceutical and agrochemical research. Recent studies highlight its potential as a bioactive scaffold, particularly in modulating enzyme activity and receptor binding. The presence of both methylamino and isopropyl groups enhances its lipophilicity, a critical factor in drug design for improved bioavailability.

In the context of current trends, researchers are increasingly exploring heterocyclic compounds like this one for their versatility in medicinal chemistry. Searches for "oxadiazole derivatives in drug discovery" or "trifluoroethylamine applications" have surged, reflecting its relevance. The compound’s CAS No. 2138535-05-2 is frequently queried in databases such as PubChem and Reaxys, underscoring its scientific importance. Its structural complexity also aligns with the growing demand for fragment-based drug design, a hot topic in AI-driven molecular modeling.

From a synthetic perspective, the 1,2,4-oxadiazole ring in this compound is notable for its stability and metabolic resistance, traits highly valued in prolonged therapeutic effects. The 2,2,2-trifluoroethyl segment further contributes to its electronic properties, influencing binding affinity in target interactions. Such features are pivotal in addressing challenges like drug resistance, a major concern in antimicrobial and anticancer research. Discussions around "SAR studies of oxadiazoles" often cite similar structures for their tunable pharmacophores.

Environmental and regulatory considerations are also paramount. While not classified as hazardous, the compound’s fluorinated components warrant scrutiny under green chemistry principles. Queries like "sustainable synthesis of fluorinated amines" or "eco-friendly heterocycles" resonate with these themes. Its potential as a crop protection agent has been hypothesized, given the oxadiazole moiety’s pesticidal activity in analogous compounds.

In analytical chemistry, CAS No. 2138535-05-2 poses challenges due to its polar and nonpolar regions, requiring advanced techniques like HPLC-MS for characterization. This aligns with the rise in searches for "analytical methods for complex amines." The compound’s logP and pKa values are frequently modeled in computational chemistry platforms, reflecting its interdisciplinary appeal.

To conclude, 2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug development to material science—are bolstered by its structural ingenuity, making it a recurring subject in both academic and industrial discourse.

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